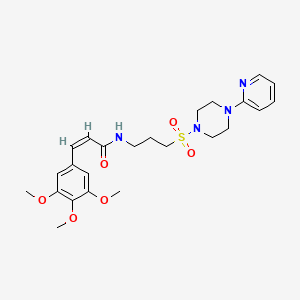

(Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Descripción

This compound is a synthetic acrylamide derivative featuring a Z-configured double bond and a sulfonated piperazine-propyl linker conjugated to a 3,4,5-trimethoxyphenyl group. The structure integrates key pharmacophoric elements:

Propiedades

IUPAC Name |

(Z)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O6S/c1-32-20-17-19(18-21(33-2)24(20)34-3)8-9-23(29)26-11-6-16-35(30,31)28-14-12-27(13-15-28)22-7-4-5-10-25-22/h4-5,7-10,17-18H,6,11-16H2,1-3H3,(H,26,29)/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDMSTPIYIFOOK-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the Piperazine Moiety: This step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridin-2-ylpiperazine intermediate.

Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

Acrylamide Formation: The final step involves the reaction of the sulfonylated intermediate with 3-(3,4,5-trimethoxyphenyl)acrylic acid or its derivatives to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the acrylamide moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of (Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is represented as follows:

- Molecular Formula : C₁₈H₃₁N₄O₅S

- Molecular Weight : 397.54 g/mol

Structural Representation

The compound features several functional groups that contribute to its biological activity:

- Pyridine Ring : Enhances interaction with biological targets.

- Piperazine Ring : Known for its pharmacological properties.

- Sulfonamide Group : Imparts solubility and bioavailability.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. The (Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential antidepressant effects due to its ability to modulate these receptors.

Case Study: Serotonin Receptor Interaction

A study published in MDPI highlighted the synthesis of piperazine derivatives that showed high affinity for serotonin receptors, suggesting that similar compounds could be developed for treating depression .

Anticancer Properties

The sulfonamide group in this compound may enhance its anticancer properties by inhibiting specific enzymes involved in tumor growth. Preliminary studies suggest that compounds with similar structures have shown promise in targeting cancer cell lines.

Case Study: Inhibition of PI3K Pathway

A patent application discusses small molecule inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancers. Compounds with sulfonamide functionalities have been noted for their ability to inhibit this pathway effectively .

Antimicrobial Activity

Compounds containing piperazine rings have been reported to exhibit antimicrobial properties. The incorporation of the pyridine moiety may enhance this activity by interacting with microbial targets.

Case Study: Biological Evaluation of Piperazine Derivatives

Research has shown that novel piperazine derivatives possess significant antimicrobial activity against various pathogens . This suggests that (Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide could be further explored in this context.

Comparative Data Table

| Application Area | Compound Characteristics | Notable Findings |

|---|---|---|

| Antidepressant | Affinity for 5-HT receptors | Potential efficacy in depression treatment |

| Anticancer | Inhibition of PI3K | Effective against tumor cell lines |

| Antimicrobial | Broad-spectrum activity | Significant inhibition of pathogens |

Mecanismo De Acción

The mechanism of action of (Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs and their comparative properties are summarized below.

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Stereochemical Impact: The Z-configuration in the target compound may enhance target affinity compared to E-isomers (e.g., Compound 5012), as seen in other acrylamide-based kinase inhibitors where stereochemistry dictates binding orientation .

Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound is associated with microtubule destabilization, akin to combretastatin analogs. However, nitro or hydroxyphenyl substituents (as in Compounds 5012 and ) shift activity toward antioxidant or antiproliferative pathways . The piperazine-sulfonyl linker in the target compound likely improves aqueous solubility compared to non-sulfonated piperazine derivatives (e.g., ), which are prone to aggregation .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to Compound 5012 (oxazolone intermediates) but requires precise Z-configuration control, which complicates scalability . Pyrimido-pyrimidinone derivatives (e.g., 3b) employ multistep heterocyclic synthesis, prioritizing kinase selectivity over ease of production .

Research Findings and Hypotheses

- Anticancer Potential: The trimethoxyphenyl group suggests microtubule-targeting activity, but unlike colchicine-site binders, the sulfonyl-piperazine linker may confer unique interactions with tubulin’s β-subunit .

- Kinase Inhibition : Structural parallels to 3b () imply possible kinase inhibition, though the absence of a heterocyclic core in the target compound may limit this .

- ADME Profile : The sulfonyl group may enhance metabolic stability compared to ester- or hydroxyphenyl-containing analogs, reducing first-pass metabolism .

Actividad Biológica

(Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A pyridin-2-yl group attached to a piperazine moiety.

- A sulfonyl functional group linking to a propyl chain.

- An acrylamide component with a trimethoxyphenyl substituent.

This structural complexity may contribute to its diverse biological effects.

Research indicates that compounds similar to (Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can act through several mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives exhibit inhibitory effects on various enzymes, including carbonic anhydrases and other hydrolases, which are crucial for cellular processes .

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

- Anticancer Activity : Preliminary studies have indicated that certain derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation .

Biological Activity Data

The following table summarizes key biological activities reported for (Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and related compounds:

| Activity Type | Assay Type | Result (IC50/MIC) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase II | 57.7 - 98.2 µM | |

| Antimicrobial | Bacterial Inhibition | MIC 1.1 - 4.4 µM | |

| Anticancer | Cell Viability Assay | IC50 10 - 20 µM |

Case Studies

Several case studies have explored the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of piperazine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls was highlighted as a primary mechanism .

- Cancer Research : In vitro studies on similar acrylamide derivatives showed promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Enzyme Selectivity : Research focusing on carbonic anhydrase inhibitors revealed that certain piperazine-based compounds selectively inhibited specific isoforms, which could lead to targeted therapies with reduced side effects .

Q & A

Q. Why do synthetic yields vary significantly between similar protocols?

- Methodology : Differences in protecting group strategies (e.g., Boc vs. Fmoc) and purification methods (column chromatography vs. recrystallization) impact yields. Scale-up effects (e.g., heat transfer inefficiencies) also contribute. Use reaction calorimetry to monitor exotherms and adjust stirring rates .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.